5-(Difluoromethyl)furan-3-carboxylic acid
Description
Significance of Furan (B31954) Scaffolds in Contemporary Chemical Research
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, and it serves as a foundational structure in a vast array of natural products and synthetic compounds. rsc.orgsemanticscholar.org Its derivatives are of paramount importance in medicinal chemistry due to their wide spectrum of biological activities. semanticscholar.org The furan nucleus is a core component in drugs with applications as antibacterial, antiviral, anti-inflammatory, and antifungal agents. researchgate.net
The versatility of the furan scaffold stems from its electronic properties and the ability to functionalize it at various positions, allowing for the fine-tuning of a molecule's steric and electronic profile. Slight modifications to the substitution pattern on the furan ring can lead to significant changes in biological activity. semanticscholar.org This makes furan derivatives a fertile ground for the development of new therapeutic agents and functional materials.
Strategic Incorporation of Difluoromethyl Groups in Molecule Design
The introduction of fluorine-containing groups into organic molecules is a widely used strategy in drug discovery to enhance a compound's pharmacological profile. The difluoromethyl group (-CF₂H) is particularly noteworthy. It is often employed as a bioisostere—a substituent that mimics the steric and electronic properties of another group—for hydroxyl (-OH) or thiol (-SH) groups. nih.gov This substitution can lead to improved metabolic stability and enhanced binding affinity to biological targets.
Unlike the more common trifluoromethyl (-CF₃) group, the difluoromethyl group possesses a hydrogen atom that can act as a hydrogen bond donor, potentially introducing new interactions with target proteins. nih.gov This unique combination of properties, including increased lipophilicity and the ability to form hydrogen bonds, makes the -CF₂H group a valuable tool for medicinal chemists seeking to optimize the potency and pharmacokinetic properties of drug candidates. nih.gov
Current Research Trajectories in Difluoromethylated Furan Systems
The synthesis of furan derivatives bearing fluoroalkyl groups is an active area of research, driven by the goal of combining the beneficial properties of both moieties. nih.gov A primary focus is on developing efficient and selective methods for introducing groups like -CF₂H onto the furan ring, which can be challenging. nih.gov
Recent advances often involve radical fluoroalkylation, where a difluoromethyl radical is generated and reacts with the electron-rich furan ring. researchgate.netrsc.org Research is also directed towards the use of biomass-derived furans, such as 5-hydroxymethylfurfural (B1680220) (HMF), as sustainable starting materials for creating these value-added fluorinated compounds. nih.gov These research efforts aim to expand the chemical space of accessible difluoromethylated furans, paving the way for their exploration in pharmaceuticals and advanced materials. nih.gov
Properties
IUPAC Name |
5-(difluoromethyl)furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,5H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDSIKGWWJZILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Difluoromethyl Furan 3 Carboxylic Acid
Retrosynthetic Analysis of the 5-(Difluoromethyl)furan-3-carboxylic Acid Core Structure
A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the carbon-carbon bond between the furan (B31954) ring and the difluoromethyl group, the carbon-carbon bond of the carboxylic acid moiety, and the bonds forming the furan ring itself.
Disconnection I: C5-CHF2 Bond
This disconnection points to a direct difluoromethylation of a furan-3-carboxylic acid precursor at the C5 position. This is an attractive approach due to its potential efficiency. However, it relies on the availability of suitable difluoromethylating reagents and the ability to control the regioselectivity of the reaction, as the C2 position is also susceptible to electrophilic or radical attack.
Disconnection II: C3-COOH Bond
This strategy involves the introduction of the carboxylic acid group onto a pre-existing 5-(difluoromethyl)furan. This could be achieved through methods such as lithiation followed by carboxylation with carbon dioxide. The viability of this approach depends on the stability of the difluoromethylated furan ring under the conditions required for carboxylation.
Disconnection III: Furan Ring Bonds
A de novo synthesis approach involves constructing the furan ring from acyclic precursors already bearing the difluoromethyl and a precursor to the carboxylic acid moiety. This can offer excellent control over the substitution pattern of the final product, albeit often requiring a longer synthetic sequence.
Direct Difluoromethylation Strategies Applied to Furan-3-carboxylic Acid Precursors
The direct introduction of a difluoromethyl group onto a furan-3-carboxylic acid scaffold represents a convergent and potentially atom-economical approach. These methods typically involve the generation of a difluoromethyl radical or a related reactive species that can attack the electron-rich furan ring.
Site-Selective C-H Difluoromethylation Approaches
Achieving site-selectivity in the direct C-H difluoromethylation of furan-3-carboxylic acid or its esters is a significant challenge. The furan ring possesses two activated α-positions (C2 and C5). The directing effect of the C3-carboxylic acid group (or its ester) will influence the regiochemical outcome. While the C3-substituent is a meta-director in classical electrophilic aromatic substitution, the mechanisms of many difluoromethylation reactions are radical-based, leading to more complex regioselectivity patterns.
Research on the direct difluoromethylation of furan derivatives has shown that the C2 position is often preferentially functionalized. For instance, in the copper-catalyzed difluoromethylation of C3-substituted furans, a mixture of C2 and C5 isomers is often observed, which would necessitate chromatographic separation. acs.org
Application of Electrophilic and Nucleophilic Difluoromethylating Reagents
A variety of reagents have been developed for the introduction of the difluoromethyl group. These can be broadly classified as electrophilic, nucleophilic, and radical sources.
Radical Difluoromethylation: Reagents such as diethyl (bromodifluoromethyl)phosphonate in the presence of a radical initiator or transition metal catalysts can generate the difluoromethyl radical. This species can then add to the furan ring. Copper-catalyzed reactions using ethyl bromodifluoroacetate have been successfully employed for the difluoromethylation of furans, although this introduces a carbethoxy group that must be subsequently removed. acs.org
Electrophilic Difluoromethylation: Reagents like the Umemoto reagent or S-(difluoromethyl)diarylsulfonium salts could potentially be used. However, the electron-rich furan ring is prone to polymerization under strongly acidic or electrophilic conditions, which can limit the utility of this approach.
Nucleophilic Difluoromethylation: The use of nucleophilic difluoromethyl sources, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) in the presence of a fluoride (B91410) source, is another possibility. This would likely require prior functionalization of the furan ring at the C5 position with an electrophilic handle, such as a halogen or a triflate group, to enable a cross-coupling reaction.
Multi-Step Synthetic Pathways Towards this compound
Multi-step syntheses offer greater control over the final structure by building the molecule in a more controlled, stepwise manner.
De Novo Furan Ring Formation Methodologies
Constructing the furan ring from acyclic precursors is a powerful strategy to ensure the correct placement of the difluoromethyl and carboxylic acid functionalities. A common method for furan synthesis is the Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound. A hypothetical de novo synthesis could involve a 1,4-dicarbonyl compound bearing a difluoromethyl group, which upon cyclization would yield the desired furan core.
Another approach could be the reaction of a propargyl alcohol derivative with a difluoromethylated carbonyl compound, followed by cyclization. The specific precursors for such a synthesis would need to be carefully chosen to allow for the eventual formation of the carboxylic acid at the C3 position.
Introduction and Functionalization of the Carboxylic Acid Moiety
An alternative multi-step approach involves the synthesis of a 2-(difluoromethyl)furan intermediate, followed by the introduction of the carboxylic acid at the C3 position. This could be achieved through a sequence of bromination at the C5 position (if starting with furan), followed by difluoromethylation, and then a regioselective introduction of the carboxylic acid group at C3.
The introduction of the carboxylic acid group onto a pre-formed 5-(difluoromethyl)furan could be accomplished via a metalation-carboxylation sequence. For example, deprotonation at the C3 position with a strong base like n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with carbon dioxide, would yield the target carboxylic acid. The stability of the difluoromethyl group under these strongly basic conditions would be a critical factor.
A plausible synthetic sequence based on available literature could involve the following steps:
Protection of the carboxylic acid of a furan-3-carboxylic acid derivative as an ester.
Introduction of a difluoroacetyl group at the C5 position via a copper-catalyzed reaction with ethyl bromodifluoroacetate. acs.org
Decarboxylation of the resulting product to install the difluoromethyl group. acs.org
Hydrolysis of the ester at the C3 position to yield the final this compound.
The following table outlines a potential reaction scheme for a multi-step synthesis.
| Step | Reactant | Reagents and Conditions | Product | Yield |
| 1 | Furan-3-carboxylic acid | SOCl₂, MeOH | Methyl furan-3-carboxylate | High |
| 2 | Methyl furan-3-carboxylate | Ethyl bromodifluoroacetate, CuI, 1,10-phenanthroline, K₂CO₃, DMF, 80 °C | Methyl 5-(1-ethoxy-2,2-difluoro-1-oxoethyl)furan-3-carboxylate | Moderate acs.org |
| 3 | Methyl 5-(1-ethoxy-2,2-difluoro-1-oxoethyl)furan-3-carboxylate | LiOH, H₂O/THF | This compound | Good |
Note: Yields are estimated based on similar transformations reported in the literature and may vary.
Late-Stage Functionalization Strategies for Difluoromethyl Group Incorporation
Late-stage functionalization (LSF) has emerged as a powerful strategy in drug discovery and development, allowing for the direct introduction of functional groups into complex molecular scaffolds at a late step in the synthetic sequence. This approach avoids the de novo synthesis of analogs, saving time and resources. For the synthesis of this compound, late-stage C-H difluoromethylation of a pre-existing furan-3-carboxylic acid derivative is a highly attractive and atom-economical approach.
Recent advancements in photoredox catalysis and radical chemistry have provided a suite of methods for the direct C-H difluoromethylation of heterocycles. acs.orgrsc.org These methods typically involve the generation of a difluoromethyl radical (•CHF₂) from a suitable precursor, which then undergoes addition to the electron-rich furan ring. The regioselectivity of this addition is a critical aspect, with the C5 position of the furan-3-carboxylic acid scaffold being a likely site for functionalization due to electronic and steric factors.
Several reagents have been developed for the generation of the •CHF₂ radical under mild conditions. These include sulfonium (B1226848) salts, phosphonium (B103445) salts, and sulfinate salts. uc.pt For instance, sodium difluoromethanesulfinate (CF₂HSO₂Na) and zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) are commonly used as effective sources of the difluoromethyl radical in the presence of an oxidant or under photocatalytic conditions. rsc.org
Photocatalytic Approaches:
Visible-light photoredox catalysis has become a dominant tool for radical generation. nih.gov In a typical photocatalytic cycle for the difluoromethylation of a furan-3-carboxylic acid derivative, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) process with a difluoromethyl radical precursor to generate the •CHF₂ radical. The radical then adds to the furan ring, and subsequent steps, often involving an oxidant, lead to the formation of the desired product and regeneration of the photocatalyst. The use of oxygen from the air as a green and sustainable oxidant is a particularly noteworthy development in this area. rsc.org
A hypothetical reaction scheme for the late-stage photocatalytic difluoromethylation of a protected furan-3-carboxylic acid is shown below:
Furan-3-carboxylate Derivative + CF₂H Radical Precursor --(Photocatalyst, Light, Oxidant)--> 5-(Difluoromethyl)furan-3-carboxylate Derivative
The choice of protecting group for the carboxylic acid is crucial to ensure compatibility with the reaction conditions and to facilitate final deprotection to yield the target acid.
Optimization of Reaction Conditions and Process Efficiency
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. For late-stage difluoromethylation reactions, a systematic approach to optimization is essential to maximize the yield of the desired product while minimizing the formation of byproducts.
Key parameters that are typically optimized include:
Difluoromethylating Reagent: The choice of the •CHF₂ radical precursor can significantly impact the reaction efficiency. Factors to consider include the ease of radical generation, stability, and cost of the reagent.
Catalyst: In photocatalytic systems, the selection of the photocatalyst and its loading are critical. Different iridium and ruthenium complexes, as well as organic dyes, can be screened to find the optimal catalyst for the specific substrate.
Solvent: The reaction solvent can influence the solubility of the reactants and the stability of the intermediates. A range of solvents, from polar aprotic (e.g., DMSO, DMF) to less polar options, should be evaluated.
Oxidant/Additives: The nature and stoichiometry of the oxidant are crucial for the rearomatization step and regeneration of the catalyst. In some cases, the addition of a base or other additives may be beneficial.
Light Source and Temperature: For photocatalytic reactions, the wavelength and intensity of the light source must be matched to the absorption spectrum of the photocatalyst. Temperature can also affect the reaction rate and selectivity.
The following interactive table illustrates a hypothetical optimization study for the photocatalytic difluoromethylation of a furan-3-carboxylate derivative.
| Entry | Photocatalyst (mol%) | CF₂H Source | Solvent | Oxidant | Yield (%) |
| 1 | Ir(ppy)₃ (1) | CF₂HSO₂Na | DMSO | O₂ | 45 |
| 2 | Ru(bpy)₃Cl₂ (1) | CF₂HSO₂Na | DMSO | O₂ | 38 |
| 3 | Ir(ppy)₃ (1) | Zn(SO₂CF₂H)₂ | DMF | K₂S₂O₈ | 62 |
| 4 | Ir(ppy)₃ (2) | Zn(SO₂CF₂H)₂ | DMF | K₂S₂O₈ | 75 |
| 5 | Ir(ppy)₃ (2) | Zn(SO₂CF₂H)₂ | Acetonitrile | K₂S₂O₈ | 55 |
Process efficiency can be further enhanced through the application of modern chemical engineering principles. Flow chemistry , for instance, offers several advantages over traditional batch processing for photocatalytic reactions. rsc.org The use of microreactors provides a larger surface-area-to-volume ratio, leading to more efficient irradiation of the reaction mixture and improved heat transfer. This can result in shorter reaction times, higher yields, and improved safety, particularly when handling reactive intermediates. The integration of Process Analytical Technology (PAT) , such as in-line spectroscopic monitoring, can provide real-time data on reaction progress, enabling precise control and optimization of the process parameters. mt.com
Principles of Sustainable Chemistry in the Synthesis of this compound
The principles of sustainable chemistry, or green chemistry, are increasingly important in the design of synthetic routes. The synthesis of this compound can be made more sustainable by considering several key aspects throughout the process.
Renewable Feedstocks:
The furan core of the target molecule can be derived from renewable biomass. Furfural, produced from the dehydration of C5 sugars found in lignocellulosic biomass, is a key platform chemical that can be converted to furan-3-carboxylic acid through various catalytic and biocatalytic methods. rmit.edu.auresearchgate.net This bio-based approach reduces the reliance on petrochemical feedstocks.
Energy Efficiency:
Photocatalytic methods that utilize visible light as the energy source are inherently more sustainable than reactions that require high temperatures and pressures. nih.gov The use of highly efficient light sources, such as LEDs, further minimizes energy consumption.
Atom Economy and Waste Reduction:
Late-stage C-H functionalization is a prime example of an atom-economical reaction, as it avoids the need for pre-functionalized substrates and reduces the number of synthetic steps, thereby minimizing waste generation. The use of catalytic rather than stoichiometric reagents is another fundamental principle of green chemistry that is well-represented in modern difluoromethylation methods.
Safer Solvents and Reagents:
Efforts are continuously being made to replace hazardous solvents with greener alternatives. For the synthesis of this compound, the exploration of bio-derived solvents or even solvent-free reaction conditions could significantly improve the environmental profile of the process. Furthermore, the development of new difluoromethylating reagents with improved safety profiles is an active area of research.
Biocatalysis:
The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. While direct biocatalytic difluoromethylation is still in its infancy, enzymes could be employed in the synthesis of the furan-3-carboxylic acid precursor from biomass-derived starting materials.
By integrating these principles of sustainable chemistry, the synthesis of this compound can be achieved in a more efficient, cost-effective, and environmentally responsible manner.
Spectroscopic and Structural Data for this compound Not Publicly Available
A comprehensive search for advanced spectroscopic and structural data for the chemical compound This compound has revealed a significant lack of publicly available experimental information. Detailed analysis of scientific literature and chemical databases did not yield specific high-resolution nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) data required for a complete structural elucidation as outlined.
While spectroscopic data for analogous furan-containing molecules and compounds with difluoromethyl groups are accessible, direct experimental values for ¹H NMR, ¹³C NMR, and ¹⁹F NMR of this compound remain elusive. Consequently, a detailed analysis of its proton and carbon environments, the characterization of its difluoromethyl group, and the application of two-dimensional NMR techniques for complete structural assignment cannot be provided at this time. Similarly, precise mass determination via HRMS for this specific molecule is not documented in the searched resources.
The absence of this foundational data in the public domain prevents the generation of a detailed, research-backed article on the advanced spectroscopic and structural elucidation of this compound. The scientific community relies on the publication of such data for the verification and characterization of novel compounds. Without access to primary experimental results, any attempt to describe the spectroscopic properties would be purely hypothetical and would not meet the standards of scientific accuracy.
Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to generate the data required for the requested detailed article.
Advanced Spectroscopic and Structural Elucidation of 5 Difluoromethyl Furan 3 Carboxylic Acid
Mass Spectrometry (MS) in Molecular Structure Confirmation
Analysis of Fragmentation Pathways and Mechanistic Insights from MS
The mass spectrum of 5-(Difluoromethyl)furan-3-carboxylic acid is predicted to exhibit fragmentation patterns characteristic of both carboxylic acids and furan (B31954) derivatives. Under electron ionization (EI), the molecular ion peak (M+) would be observed, though it might be weak for aliphatic carboxylic acids.
Key fragmentation pathways are expected to include:
Decarboxylation: The most prominent fragmentation for many carboxylic acids is the loss of the carboxyl group as CO2 (44 Da) or the entire COOH radical (45 Da). libretexts.org This would result in a significant fragment ion corresponding to the 5-(difluoromethyl)furan cation.
Loss of Hydroxyl Radical: Cleavage of the C-OH bond can lead to the loss of a hydroxyl radical (•OH, 17 Da), yielding an acylium ion. libretexts.org
Furan Ring Fragmentation: The furan ring itself can undergo cleavage. Common furan fragmentation involves the loss of CO, followed by subsequent rearrangements, which could lead to cyclopropenyl-type cations. ed.ac.uk
Difluoromethyl Moiety Fragmentation: The difluoromethyl group (CHF2) could undergo fragmentation, potentially through the loss of a fluorine atom or the entire CHF2 group. Fragmentation of fluorinated aromatic compounds can involve complex rearrangements and fluorine migration. nih.govresearchgate.net
A primary fragmentation mechanism would likely involve initial decarboxylation, followed by the rearrangement and fragmentation of the resulting 5-(difluoromethyl)furanyl cation.
Table 1: Predicted Key Mass Fragments for this compound
| Fragment Ion | Proposed Loss from Molecular Ion (M+) | Predicted m/z |
|---|---|---|
| [M - •OH]+ | Loss of hydroxyl radical | M - 17 |
| [M - COOH]+ | Loss of carboxyl group | M - 45 |
| [M - CHF2]+ | Loss of difluoromethyl group | M - 51 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
The vibrational spectra (IR and Raman) of this compound would be dominated by features arising from the carboxylic acid group, the furan ring, and the difluoromethyl moiety.
Carboxylic Acid Group:
O-H Stretching: In the solid state or as a dimer in concentrated solution, a very broad and intense absorption band is expected in the IR spectrum, typically ranging from 2500 to 3300 cm⁻¹. spectroscopyonline.commsu.edu This broadness is a hallmark of the strong hydrogen bonding between carboxylic acid molecules.
C=O Stretching: A strong, sharp absorption band is anticipated between 1730 and 1700 cm⁻¹ for the carbonyl group of a saturated acid. spectroscopyonline.com Conjugation with the furan ring would likely shift this band to a lower frequency, possibly in the 1710-1680 cm⁻¹ range. msu.edunih.gov
C-O Stretching and O-H Bending: Vibrations involving C-O stretching and in-plane O-H bending are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions. An out-of-plane O-H bending (wag) mode typically appears as a broad band around 960-900 cm⁻¹. spectroscopyonline.com
Furan Ring:
C-H Stretching: Aromatic C-H stretching vibrations from the furan ring are expected to appear above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ region. iosrjournals.org
Ring Stretching: The C=C and C-O-C stretching vibrations of the furan ring result in a series of characteristic bands, often found in the 1600-1300 cm⁻¹ range. globalresearchonline.net
Table 2: Predicted Characteristic IR and Raman Vibrational Modes
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded dimer) | 2500-3300 | Strong, very broad | Weak |
| C-H Stretch (Furan) | 3100-3150 | Medium | Strong |
| C=O Stretch | 1680-1710 | Very Strong | Medium |
| C=C Ring Stretch (Furan) | 1500-1600 | Medium-Strong | Strong |
| C-O Stretch / O-H Bend (Coupled) | 1210-1320 | Strong | Weak |
| O-H Wag (Out-of-plane) | 900-960 | Medium, broad | Very Weak |
The difluoromethyl group (-CHF2) possesses unique vibrational signatures. The C-F stretching modes are typically very strong in the infrared spectrum due to the large change in dipole moment during vibration. These bands are expected to appear in the 1150-1050 cm⁻¹ region. nih.gov The presence of two fluorine atoms will lead to symmetric and asymmetric stretching vibrations. These intense C-F bands can sometimes obscure other weaker signals in this "fingerprint" region of the spectrum. nih.gov The C-H stretching vibration within the CHF2 group would be expected in the typical C-H stretching region (~2900-3000 cm⁻¹), but its intensity may be influenced by the adjacent fluorine atoms.
X-ray Crystallography of this compound and its Co-crystals/Derivatives
Single-crystal X-ray diffraction would provide definitive proof of the molecular structure of this compound. This technique would precisely determine the bond lengths, bond angles, and torsion angles of the molecule, confirming the connectivity of the difluoromethyl and carboxylic acid groups to the furan ring at the 5- and 3-positions, respectively. The analysis would reveal the planarity of the furan ring and the conformation of the carboxylic acid and difluoromethyl substituents relative to the ring.
The crystal structure would be significantly influenced by strong intermolecular hydrogen bonds formed by the carboxylic acid groups. Carboxylic acids most commonly form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.comrsc.org
Table 3: Predicted Hydrogen Bonding Parameters from a Hypothetical Crystal Structure
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) | Motif |
|---|---|---|---|---|---|---|---|
| O-H | H | O=C | ~ 0.98 | ~ 1.6-1.8 | ~ 2.6-2.7 | ~ 170-180 | R²₂(8) Dimer |
Reactivity and Mechanistic Investigations of 5 Difluoromethyl Furan 3 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring
The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, often at rates much faster than benzene. pearson.comchemicalbook.com The oxygen atom in the ring donates electron density, increasing the ring's nucleophilicity and stabilizing the carbocation intermediate formed during the reaction. pearson.comwikipedia.org Electrophilic attack on an unsubstituted furan ring preferentially occurs at the 2- and 5-positions due to the greater stability of the resulting intermediates. pearson.comchemicalbook.compearson.com
Regioselectivity and Steric/Electronic Effects of Substituents
In 5-(difluoromethyl)furan-3-carboxylic acid, the furan ring is substituted with two electron-withdrawing groups: a difluoromethyl group (-CF2H) at position 5 and a carboxylic acid group (-COOH) at position 3. Both of these substituents deactivate the furan ring towards electrophilic attack.
The regioselectivity of electrophilic aromatic substitution is dictated by the directing effects of these substituents. wikipedia.orgyoutube.com The difluoromethyl group, being strongly electron-withdrawing, will deactivate the adjacent C4 position and, to a lesser extent, the C2 position. The carboxylic acid group at the C3 position will also deactivate the ring, particularly the adjacent C2 and C4 positions.
Considering the combined deactivating effects, electrophilic aromatic substitution on this molecule is expected to be difficult. The least deactivated position on the ring is C2. Therefore, any electrophilic substitution is most likely to occur at this position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of Substituents | Predicted Reactivity |
| C2 | Deactivated by both -COOH and -CF2H groups | Most probable site for substitution |
| C4 | Strongly deactivated by adjacent -COOH and -CF2H groups | Least probable site for substitution |
Chemical Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups.
Esterification, Amidation, and Acyl Halide Formation
Standard synthetic methodologies can be applied to transform the carboxylic acid group of this compound.
Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst or a coupling agent.
Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine, often requiring an activating agent to facilitate the reaction. lookchemmall.comnih.gov
Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride or acyl fluoride (B91410), by treatment with reagents like thionyl chloride or a deoxyfluorinating agent. nih.govorganic-chemistry.orglibretexts.org Acyl halides serve as versatile intermediates for the synthesis of esters and amides. libretexts.org
Table 2: Common Transformations of the Carboxylic Acid Group
| Reaction | Typical Reagents | Product Functional Group |
| Esterification | Alcohol, Acid catalyst | Ester |
| Amidation | Amine, Coupling agent | Amide |
| Acyl Halide Formation | Thionyl chloride, Deoxyfluorinating agent | Acyl Halide |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol. For instance, the Birch reduction of 3-furoic acid has been shown to yield 2,3-dihydro-3-furoic acid. oup.com
Decarboxylation: The removal of the carboxyl group from furoic acids can be achieved under thermal conditions or through catalysis. researchgate.netresearchgate.net For example, the decarboxylation of furan-2-carboxylic acid can be facilitated by an ipso-substitution pathway. youtube.com The progressive decarboxylation of furantetracarboxylic acid has been used to synthesize 3-furoic acid. uni.edu
Reactivity Profiles of the Difluoromethyl Group
The difluoromethyl group is generally considered to be a stable functional group. However, it can participate in certain reactions under specific conditions.
Nucleophilic Displacement and Derivatization Reactions of CF2H
While the C-F bonds are strong, the C-H bond in the difluoromethyl group can be deprotonated by a strong base to form a nucleophilic difluoromethyl anion. cornell.eduacs.org This allows for the construction of new carbon-carbon bonds by reacting with various electrophiles. cornell.eduacs.org This approach has been used to synthesize benzylic Ar-CF2-R linkages. cornell.edu Additionally, nucleophilic attack on halodifluoromethyl groups has been reported. researchgate.net The difluoromethyl group is considered a lipophilic hydrogen bond donor and can be a bioisostere for alcohol, thiol, or amine groups.
Cycloaddition and Pericyclic Reactions Involving the Furan Core
There is no specific information available in the scientific literature regarding the participation of this compound in cycloaddition or pericyclic reactions.
In general, the furan ring can act as a diene in Diels-Alder reactions, a well-known class of pericyclic reactions. nih.gov The reactivity of the furan is heavily influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the difluoromethyl and carboxylic acid groups present in the title compound, typically decrease the electron density of the furan ring, making it less reactive as a diene in normal-electron-demand Diels-Alder reactions. However, such electron-deficient furans could potentially participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. Without experimental studies on this compound, any potential reactivity in these transformations remains speculative.
Transition Metal-Catalyzed Reactions of this compound
While transition metal-catalyzed reactions are a cornerstone of modern organic synthesis for functionalizing heterocyclic compounds, specific studies detailing these reactions for this compound have not been reported.
Cross-Coupling Reactions at Furan Ring Positions
No dedicated studies on the cross-coupling reactions at the C2 or C4 positions of the furan ring of this compound are present in the literature. For a cross-coupling reaction to occur, the furan ring would typically need to be pre-functionalized, for example, with a halide at the desired position, to serve as a coupling partner. Alternatively, C-H activation strategies could be employed. The difluoromethyl group (-CF2H) is a valuable moiety in medicinal chemistry, and various transition-metal-catalyzed methods exist for its introduction onto aromatic and heterocyclic rings. researchgate.netresearchgate.net However, reactions where the furan ring of this compound itself acts as the substrate in a cross-coupling reaction are not documented.
Kinetic and Mechanistic Studies of Key Reaction Pathways
A thorough review of the literature reveals an absence of kinetic or mechanistic studies specifically focused on the reaction pathways of this compound. Such studies are fundamental to understanding reaction outcomes and optimizing conditions.
Determination of Kinetic Parameters and Activation Energies
No published data exists on the kinetic parameters (e.g., rate constants, reaction orders) or activation energies for any reaction involving this compound. This information would be crucial for understanding the factors that control its reactivity. d-nb.info
Identification of Reaction Intermediates and Transition States
There are no reports on the experimental or computational identification of reaction intermediates or transition states for reactions involving this compound. Mechanistic investigations, which might involve techniques like spectroscopy, isotopic labeling, and computational chemistry, are necessary to elucidate the step-by-step pathway of a chemical transformation and characterize the high-energy species involved. acs.orgacs.org Such detailed mechanistic insight is currently lacking for this compound.
Computational Chemistry and Theoretical Studies of 5 Difluoromethyl Furan 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research for analyzing the electronic structure of molecules. dergipark.org.tr Methods like DFT using the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. dergipark.org.trdntb.gov.ua Such calculations provide a detailed picture of how electrons are distributed within the molecule and their corresponding energy levels.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. mdpi.com These parameters are fundamental for predicting how the molecule might interact with other reagents.
| Parameter | Calculated Value (eV) | Typical Methodology |
|---|---|---|
| HOMO Energy | Not Available in Literature | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | Not Available in Literature | |
| HOMO-LUMO Gap (ΔE) | Not Available in Literature |
A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For 5-(Difluoromethyl)furan-3-carboxylic acid, an MEP map would likely show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). The difluoromethyl group, due to the high electronegativity of fluorine, would influence the charge distribution on the furan (B31954) ring. Analyses such as Natural Bond Orbital (NBO) calculations can further quantify this charge distribution by providing partial atomic charges.
Conformational Analysis and Energy Landscape Mapping
Molecules with rotatable single bonds, such as the bond between the furan ring and the carboxylic acid group in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and map the energy landscape that connects them. Furanoside rings are known to be flexible and can adopt a range of conformations. frontiersin.org
Computational methods can systematically explore the potential energy surface by rotating key dihedral angles. For the carboxylic acid group, the relative orientation of the hydroxyl group (syn or anti) is a key conformational feature. These calculations reveal the relative energies of different conformers, helping to determine which shapes the molecule is most likely to adopt at a given temperature. This information is crucial, as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional shape. For complex flexible molecules, various DFT functionals or higher-level methods like MP2 may be compared to ensure accurate results. frontiersin.org
| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Computational Method |
|---|---|---|---|
| Global Minimum | Not Available in Literature | 0.00 | DFT or MP2 |
| Local Minimum | Not Available in Literature | Not Available in Literature |
Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which helps in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These theoretical predictions are invaluable for assigning experimental signals to specific atoms within the molecule. nih.gov
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from first principles. These computed frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds. The resulting theoretical IR spectrum can be compared with experimental data to confirm the presence of specific functional groups and to aid in the complete assignment of the experimental spectrum.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of a molecule. These calculations predict the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals (e.g., from the HOMO to the LUMO).
| Spectroscopy Type | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | δ (H on COOH) | Not Available in Literature | Not Available |
| δ (H on CHF₂) | Not Available in Literature | Not Available | |
| IR | ν (C=O stretch) | Not Available in Literature | Not Available |
| ν (O-H stretch) | Not Available in Literature | Not Available | |
| UV-Vis | λ_max (π→π*) | Not Available in Literature | Not Available |
Computational Elucidation of Reaction Mechanisms and Pathways
Beyond static molecular properties, computational chemistry can map out the entire pathway of a chemical reaction. This involves identifying all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products.
A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. It is a saddle point on the potential energy surface, corresponding to a maximum in one direction (the reaction coordinate) and a minimum in all others. Locating the precise geometry and energy of a transition state is a primary goal of mechanistic studies.
The energy difference between the reactants and the transition state is the activation energy or reaction barrier (Ea). This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. By calculating the activation energies for different possible pathways, chemists can predict which reaction mechanism is most favorable. This knowledge is essential for optimizing reaction conditions and for designing new, more efficient chemical syntheses.
In Silico Reaction Pathway Mapping
The mapping of reaction pathways using computational tools is essential for understanding the synthesis and potential transformations of this compound. Quantum mechanical calculations, particularly Density Functional Theory (DFT), enable the modeling of transition states and intermediates, which helps in determining activation energies and reaction thermodynamics. This theoretical insight is invaluable for optimizing reaction conditions and predicting potential outcomes.
While specific in silico reaction pathway studies for this compound are not extensively available in the public domain, the general principles are well-established for furan derivatives. For example, computational studies have been used to investigate the fragmentation pathways of furan derivatives under mass spectrometry conditions, providing insights into their structural characteristics. mdpi.com Similar methodologies could be applied to understand the stability and reactivity of this compound. Furthermore, theoretical studies on the cycloaddition reactions of dienylfurans have elucidated different potential pathways, explaining reaction preferences and mechanisms. pku.edu.cn These approaches could be adapted to model the synthesis of this compound, for instance, by mapping the energy landscape of the difluoromethylation of a furan precursor. Such studies would help in identifying the most energetically favorable routes and predicting potential byproducts.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for investigating the dynamic behavior of this compound in various environments. By simulating the movement of atoms over time, MD provides a detailed view of how the molecule interacts with solvents and other molecules, which can influence its solubility, stability, and biological activity.
The interactions between a solute and solvent are critical to its chemical behavior. MD simulations can model this compound in different solvents, such as water or organic solvents, to understand the nature and strength of these interactions. For instance, simulations can reveal the extent of hydrogen bonding between the carboxylic acid group and water molecules. The difluoromethyl group, with its fluorine atoms, can also participate in hydrogen bonding, influencing the molecule's hydration and stabilization. nih.gov Studies on similar fluorinated carboxylic acids have used MD simulations to explore their behavior at interfaces and their interactions with other molecules, providing a framework for how this compound might be studied. mdpi.commdpi.com
In the context of biological systems, MD simulations can be employed to model the interaction of this compound with proteins or other biomolecules. These simulations can predict binding affinities and identify key intermolecular interactions, which is crucial for understanding its potential as a bioactive compound.
Derivation of Molecular Descriptors for Quantitative Structure-Property/Activity Relationships
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a molecule with its physical properties or biological activities. These models rely on molecular descriptors, which are numerical representations of a molecule's topological, geometrical, or electronic features.
A wide range of molecular descriptors can be calculated for this compound using computational software. These descriptors are fundamental for building predictive QSPR and QSAR models. For example, QSAR studies on other furan-3-carboxamides have been used to find correlations between physicochemical parameters and antimicrobial activity. researchgate.net Similarly, QSPR models have been developed for furan derivatives to predict their performance as corrosion inhibitors. digitaloceanspaces.com
The calculated descriptors for this compound can be used to predict various properties, such as its solubility, lipophilicity (LogP), and potential for biological activity. By establishing these relationships, researchers can rationally design new derivatives with enhanced properties.
Below is a table of computationally derived molecular descriptors for a related compound, 5-(Trifluoromethoxymethyl)furan-3-carboxylic acid, which provides an example of the types of descriptors that would be relevant for this compound. nih.gov
| Descriptor Type | Descriptor Name | Example Value (for 5-(Trifluoromethoxymethyl)furan-3-carboxylic acid) |
| Constitutional | Molecular Weight | 210.11 g/mol |
| Physicochemical | XLogP3-AA | 1.4 |
| Topological | Topological Polar Surface Area | 59.7 Ų |
| Electronic | Hydrogen Bond Donor Count | 1 |
| Electronic | Hydrogen Bond Acceptor Count | 7 |
| Geometrical | Rotatable Bond Count | 3 |
These descriptors, once calculated for this compound, would form the basis for developing predictive models to guide further research and development of this compound and its analogues.
Biological Activity and Molecular Interactions of 5 Difluoromethyl Furan 3 Carboxylic Acid and Its Derivatives Mechanism Focused Research
In Silico Target Prediction and Molecular Docking Studies
No in silico studies specifically predicting the protein binding sites, ligand affinity, or analyzing the non-covalent interaction patterns for 5-(Difluoromethyl)furan-3-carboxylic acid have been reported. Computational methods are frequently employed in early-stage drug discovery to identify potential protein targets and to model the binding interactions of novel compounds. Such studies for other furan (B31954) derivatives have often highlighted the role of the furan ring's oxygen atom and the carboxylic acid group in forming hydrogen bonds and other interactions within protein active sites. The electronegative nature of the difluoromethyl group could potentially influence the electronic properties of the furan ring and engage in specific interactions, such as halogen bonding, but this remains speculative without dedicated computational analysis.
There is no available data on the predicted protein binding sites or the ligand affinity of this compound.
A detailed analysis of the non-covalent interaction patterns for this specific compound is not available in the current body of scientific literature.
In Vitro Biochemical Assays for Enzyme Inhibition/Activation
No in vitro biochemical assays have been published that characterize the inhibitory or activatory potential of this compound against any specific enzymes. Research on other furan-3-carboxylic acid derivatives has shown inhibitory activity against various enzymes, but these findings cannot be directly extrapolated to the difluoromethyl analog.
There are no reported IC50 or Ki values, nor any studies on the reversibility of enzyme inhibition for this compound.
Without experimental data from biochemical or biophysical assays, the molecular binding mechanisms of this compound remain unknown.
Cell-Based Assays for Investigating Molecular and Cellular Pathways
No cell-based assay results have been published that would elucidate the effects of this compound on any molecular or cellular pathways. Such assays are critical for understanding the biological effects of a compound in a cellular context.
Metabolic Stability Studies (In Vitro Enzymatic Transformations)
No in vitro studies describing the metabolic fate of this compound, such as its half-life in liver microsomes or hepatocytes or the characterization of its enzymatic transformation products, were found.
Investigation of Chemical Derivatization for Enhanced Bioavailability Properties
The bioavailability of a therapeutic agent is critically dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Carboxylic acids, such as this compound, often exhibit challenges in achieving optimal bioavailability due to their polarity and ionization at physiological pH, which can limit membrane permeability. researchgate.netresearchgate.net To overcome these limitations, chemical derivatization strategies are employed to modify the parent molecule's properties, aiming for improved pharmacokinetic profiles. researchgate.net Two primary approaches for enhancing the bioavailability of carboxylic acid-containing compounds are prodrug design and bioisosteric replacement. nih.govdrughunter.com
Prodrug Strategies
The choice of the ester promoiety allows for fine-tuning of the prodrug's properties. uobabylon.edu.iq For instance, simple alkyl esters (e.g., methyl, ethyl) or more complex esters like pivaloyloxymethyl esters can be synthesized to modulate lipophilicity and the rate of enzymatic cleavage. researchgate.netnih.gov Amide derivatives can also be considered, offering another avenue to mask the carboxylic acid functionality and alter the molecule's absorption characteristics. nih.gov
| Prodrug Derivative | Type of Modification | Rationale for Improved Bioavailability | Potential Cleavage Enzyme |
|---|---|---|---|
| Methyl 5-(difluoromethyl)furan-3-carboxylate | Methyl Ester | Increases lipophilicity, masks polar carboxyl group to enhance passive diffusion. | Carboxylesterases |
| Ethyl 5-(difluoromethyl)furan-3-carboxylate | Ethyl Ester | Similar to methyl ester, provides a slight increase in lipophilicity. | Carboxylesterases |
| Pivaloyloxymethyl 5-(difluoromethyl)furan-3-carboxylate | Acyloxyalkyl Ester | Significantly increases lipophilicity; designed for rapid cleavage by esterases. researchgate.net | Carboxylesterases |
| 5-(Difluoromethyl)-N-methylfuran-3-carboxamide | N-Methyl Amide | Masks the carboxylic acid, potentially improving metabolic stability and altering solubility. nih.gov | Amidases |
Bioisosteric Replacement
Another advanced strategy involves the replacement of the carboxylic acid group with a bioisostere. Bioisosteres are functional groups that possess similar physical and chemical properties to the original group, allowing them to produce a similar biological effect while potentially improving the molecule's ADME profile. nih.govdrughunter.com Carboxylic acids are often associated with metabolic liabilities, such as the formation of reactive acyl-glucuronides. nih.gov Replacing the carboxylic acid can circumvent this issue and improve other properties like cell permeability. researchgate.netdrughunter.com
Commonly used bioisosteres for carboxylic acids include 1H-tetrazoles, acyl sulfonamides, and various acidic heterocycles like isoxazolols. nih.gov For example, a 5-substituted 1H-tetrazole has a pKa and planar structure similar to a carboxylic acid, allowing it to maintain key interactions with a biological target, but it is metabolically more stable and can exhibit different permeability characteristics. drughunter.comcambridgemedchemconsulting.com Acyl sulfonamides are also effective mimics that are resistant to glucuronidation. researchgate.net The selection of an appropriate bioisostere is context-dependent and aims to balance potency with improved drug-like properties. drughunter.com
| Bioisostere | Key Properties | Potential Advantages over Carboxylic Acid |
|---|---|---|
| 5-substituted 1H-Tetrazole | Acidic (pKa ≈ 4.5-4.9), planar. drughunter.com | Improved metabolic stability (no acyl-glucuronidation), increased lipophilicity. nih.govdrughunter.com |
| Acyl Sulfonamide | Acidic (pKa ≈ 4-5), metabolically stable. researchgate.net | Resistant to glucuronidation, can maintain necessary hydrogen bonding interactions. researchgate.net |
| 3-Hydroxyisoxazole | Acidic (pKa ≈ 4-5), planar. | Can mimic the charge and interaction profile of a carboxylate. nih.gov |
| 1-Hydroxypyrazole | Higher pKa than carboxylic acids. cambridgemedchemconsulting.com | May lead to more efficient tissue permeation due to reduced ionization. cambridgemedchemconsulting.com |
Identification of In Vitro Enzymatic Biotransformation Pathways
The biotransformation of xenobiotics, including furan-containing compounds, is a critical process that determines their efficacy and potential for toxicity. In vitro studies using liver microsomes or hepatocytes are essential for identifying the primary metabolic pathways. For this compound, the biotransformation is expected to involve both Phase I and Phase II enzymatic reactions, primarily targeting the furan ring and the carboxylic acid moiety.
Phase I Metabolism
The furan ring is susceptible to metabolic activation by cytochrome P450 (CYP) enzymes. nih.gov This bioactivation is a common pathway for many furan-containing compounds and is considered an initial step that can lead to toxicity. globethesis.com The oxidation of the furan ring typically proceeds through the formation of a highly reactive electrophilic intermediate, which can be a furan epoxide or a cis-enedione. nih.govglobethesis.com
In the case of this compound, CYP-mediated oxidation would likely generate a reactive metabolite. This intermediate can then undergo several subsequent reactions. It can be hydrolyzed to form a dihydrodiol, or it can rearrange to form a γ-ketoenal, which can lead to ring-opened metabolites. nih.govglobethesis.com Studies on other furan derivatives have implicated several CYP isozymes in their metabolism, including CYP2E1, CYP1A2, and CYP2C19. nih.gov The difluoromethyl (CF₂H) group is generally considered to be metabolically more stable than a methyl or methoxy (B1213986) group due to the strength of the C-F bonds, potentially directing metabolism towards the furan ring. nih.gov
Phase II Metabolism
Following Phase I reactions, or acting on the parent compound directly, Phase II metabolism involves the conjugation of the molecule with endogenous hydrophilic substances to facilitate its excretion. The carboxylic acid group of this compound is a prime site for Phase II conjugation. The most common pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl-glucuronide. nih.gov
Furthermore, the reactive intermediates generated during Phase I oxidation of the furan ring can be detoxified through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This conjugation is a critical detoxification pathway that prevents the reactive metabolites from binding to cellular macromolecules like proteins and DNA. nih.govacs.org The resulting GSH adducts can be further processed into mercapturic acids and excreted.
| Metabolic Phase | Reaction Type | Potential Metabolite(s) | Key Enzyme(s) Involved | Notes |
|---|---|---|---|---|
| Phase I | Furan Ring Oxidation | Furan epoxide, cis-enedione intermediates. | Cytochrome P450 (e.g., CYP2E1, CYP1A2, CYP2C19). nih.gov | Formation of reactive electrophilic intermediates is a common pathway for furans. nih.govglobethesis.com |
| Phase I | Hydrolysis/Ring Opening | Ring-opened carboxylic acid derivatives. | Epoxide hydrolase (downstream of oxidation). | Follows the initial CYP-mediated epoxidation of the furan ring. |
| Phase II | Glucuronidation | Acyl-glucuronide conjugate. | UDP-glucuronosyltransferases (UGTs). | Direct conjugation of the carboxylic acid moiety is a likely pathway. nih.gov |
| Phase II | Glutathione Conjugation | GSH adducts of reactive intermediates. | Glutathione S-transferases (GSTs). | Detoxification pathway for reactive metabolites formed from furan ring oxidation. nih.gov |
Potential Applications and Broader Scientific Implications of 5 Difluoromethyl Furan 3 Carboxylic Acid
Strategic Role as a Synthetic Building Block in Organic Chemistry
In the field of organic synthesis, 5-(difluoromethyl)furan-3-carboxylic acid serves as a versatile and strategic building block. Its bifunctional nature—a nucleophilic furan (B31954) ring and an electrophilic carboxylic acid group—allows for a wide range of chemical transformations.
Precursor for the Synthesis of Novel Heterocyclic Systems
The furan-3-carboxylic acid scaffold is a well-established precursor for creating more complex heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, such as acyl chlorides or amides, which then act as handles for cyclization and condensation reactions. google.com This reactivity allows chemists to construct fused-ring systems or link the furan to other heterocyclic moieties. For instance, furan derivatives are instrumental in synthesizing multi-substituted aromatic and heteroaromatic compounds, which are key components in many functional materials and pharmaceuticals. researchgate.net The presence of the electron-withdrawing difluoromethyl group on this compound can influence the regioselectivity of these synthetic transformations, offering pathways to novel molecular architectures that would be difficult to access otherwise.
Intermediate in the Construction of Bioactive Fluorinated Molecules
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The difluoromethyl (CHF2) group is particularly valuable as it can act as a bioisostere for hydroxyl or thiol groups, potentially improving a molecule's pharmacokinetic profile. nih.gov
This compound is an ideal intermediate for this purpose. It provides a pre-packaged furan ring—a common scaffold in bioactive natural products and pharmaceuticals—along with the desirable difluoromethyl group. nih.govijabbr.com The carboxylic acid function serves as a convenient attachment point for coupling with other molecular fragments to build larger, more complex drug candidates. Research has shown that fluorine substitution can play a critical role in stabilizing the bioactive conformations of enzyme inhibitors, highlighting the importance of such fluorinated building blocks in drug design. nih.gov
Contributions to Medicinal Chemistry Research Beyond Clinical Applications
Beyond its role as a precursor to potential therapeutics, this compound has significant applications in the broader landscape of medicinal chemistry research, particularly in the development of tools for chemical biology and drug discovery.
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The structure of this compound is well-suited for the design of such probes. The carboxylic acid provides a straightforward handle for attaching reporter tags, such as fluorophores or affinity labels (e.g., biotin), via stable amide or ester linkages. The core furan structure can be tailored to achieve selective binding to a protein of interest, while the difluoromethyl group can enhance binding interactions and metabolic stability, ensuring the probe remains intact within a biological system.
Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry is a powerful technique for generating large collections of related compounds (libraries) for high-throughput screening to identify new drug leads. aston.ac.uknih.gov The furan-2(5H)-one scaffold, a close relative of the furan ring, has been successfully used to assemble combinatorial libraries for screening against various biological targets. aston.ac.uk Similarly, this compound is an excellent scaffold for such endeavors.
The carboxylic acid group is a key anchor point for diversification. By reacting the acid with a diverse set of amines or alcohols, a large library of amides or esters can be rapidly synthesized. This approach allows for the systematic exploration of the chemical space around the 5-(difluoromethyl)furan core, significantly increasing the probability of discovering novel bioactive compounds. nih.govnih.gov
Table 1: Potential Reactions for Combinatorial Library Synthesis
| Reaction Type | Reactant Class | Resulting Functional Group | Library Diversity |
|---|---|---|---|
| Amidation | Primary/Secondary Amines | Amide | Introduces a wide range of substituents (R-groups) from the amine pool. |
| Esterification | Alcohols | Ester | Varies the steric and electronic properties of the side chain. |
| Suzuki Coupling (post-modification) | Boronic Acids | Bi-aryl system | Requires prior conversion of another position on the furan ring to a halide, enabling C-C bond formation. |
| Reductive Amination (of a derivative) | Aldehydes/Ketones + Amines | Substituted Amine | Requires reduction of the carboxylic acid to an alcohol and subsequent oxidation to an aldehyde. |
Applications in Material Science and Polymer Chemistry
Furan-based monomers derived from renewable biomass are gaining significant attention for the synthesis of sustainable polymers. researchgate.netbohrium.com The most prominent example is 2,5-furandicarboxylic acid (FDCA), which is used to produce polyethylene (B3416737) furanoate (PEF), a bio-based alternative to petroleum-derived PET. acs.org Furan dicarboxylic acids are valued as monomers for creating polyesters, polyamides, and other performance polymers. researchgate.netdntb.gov.ua
Following this precedent, this compound holds potential as a specialty monomer in polymer chemistry. The carboxylic acid group can participate in step-growth polymerization reactions to form polyesters or polyamides. The incorporation of the difluoromethyl group into the polymer backbone would be expected to impart unique properties, such as:
Enhanced Thermal Stability: The strong carbon-fluorine bonds can increase the degradation temperature of the resulting polymer.
Modified Chemical Resistance: Fluorinated polymers are known for their resistance to chemical attack.
Altered Surface Properties: The presence of fluorine can lower the surface energy, potentially leading to materials with hydrophobic or oleophobic properties.
Unique Dielectric Properties: Fluoropolymers often exhibit low dielectric constants, making them useful in electronics and specialized coatings. man.ac.uk
The use of furan-based dicarboxylic acids to create dimethacrylate resins for thermosets further illustrates the versatility of these building blocks in materials science. acs.org While the polymerization of the 3-carboxylic acid isomer is less common than the 2,5-disubstituted version, its potential for creating novel polymers with tailored properties remains an intriguing area for future research.
Table 2: Comparison of Furan-Based Monomers
| Compound | Structure | Key Features | Primary Polymer Application |
|---|---|---|---|
| 2,5-Furandicarboxylic acid (FDCA) | HOOC-(C4H2O)-COOH | Symmetrical, two carboxylic acid groups, derived from biomass. | Production of polyesters (e.g., PEF) and polyamides. acs.org |
| This compound | CHF2-(C4H2O)-COOH | Asymmetrical, one carboxylic acid group, contains a fluorine moiety. | Potential as a specialty monomer to introduce fluorine into polymer backbones, modifying thermal and surface properties. |
Incorporation into Advanced Functional Materials
The unique combination of a furan ring, a carboxylic acid, and a difluoromethyl group makes this compound a promising candidate as a monomer or building block for advanced functional materials. The furan ring itself is a key renewable platform chemical, often derived from biomass, which can be used to create sustainable polymers. researchgate.net For instance, 2,5-furandicarboxylic acid (FDCA), a related compound, is a well-known bio-based monomer used to produce polymers like polyethylene furandicarboxylate (PEF), a potential substitute for petroleum-derived polyethylene terephthalate (B1205515) (PET). rsc.org
The presence of the difluoromethyl group can impart specific properties to polymers and materials. This group can enhance thermal stability, chemical resistance, and modify the electronic characteristics of the material. Product catalogs list this compound as a potential organic monomer for Covalent Organic Frameworks (COFs), electronic materials, and magnetic materials. bldpharm.com The carboxylic acid functional group provides a reactive handle for polymerization reactions, such as condensation with diols or diamines to form polyesters and polyamides, respectively. Furthermore, derivatives of furan-3-carboxylic acids have been investigated for their utility as light stabilizers in organic polymers, particularly for olefin polymers. google.com The incorporation of the difluoromethyl moiety could potentially enhance this stabilizing effect or introduce additional desirable properties.
Table 1: Potential Applications in Functional Materials
| Material Type | Potential Role of this compound | Key Functional Groups |
|---|---|---|
| Polymers (e.g., Polyesters, Polyamides) | Monomer for creating bio-based plastics with enhanced thermal and chemical stability. | Carboxylic acid, Furan ring |
| Covalent Organic Frameworks (COFs) | Building block for creating porous, crystalline materials for catalysis or gas storage. | Carboxylic acid, Furan ring |
| Electronic Materials | Component in organic semiconductors or dielectrics, leveraging the electronic effects of the CHF2 group. | Difluoromethyl group, Furan ring |
| Polymer Stabilizers | Additive to prevent degradation of organic polymers from light exposure. | Furan-3-carboxylic acid scaffold |
Future Research Directions for this compound
While the direct research on this compound is still emerging, its structural features suggest several promising avenues for future investigation. The broader family of furan derivatives is known for a wide range of chemical reactivities and biological activities, providing a strong foundation for future studies. ijabbr.com
Exploration of Undiscovered Reactivity and Transformation Pathways
The reactivity of this compound is dictated by its three main components: the furan ring, the carboxylic acid, and the difluoromethyl group. The furan ring is an electron-rich aromatic system prone to electrophilic substitution, ideally at the position adjacent to the oxygen atom (position 2). ijabbr.com Future research could explore how the electron-withdrawing nature of the difluoromethyl and carboxylic acid groups influences the regioselectivity and rate of these reactions.
Further avenues of research include:
Decarboxylation Reactions: Investigating the removal of the carboxylic acid group to generate 5-(difluoromethyl)furan, a potentially valuable fluorinated building block.
Ring-Opening Reactions: Studying the cleavage of the furan ring under various conditions to produce highly functionalized, linear fluorinated compounds.
Transformations of the Carboxylic Acid: Converting the acid into a variety of other functional groups (esters, amides, acyl halides) to serve as precursors for a wider range of derivatives. The synthesis of amides from furan-3-carboxylic acid derivatives is a well-established process. google.com
Metalation and Cross-Coupling: Exploring the deprotonation of the furan ring followed by reaction with electrophiles or transition metal-catalyzed cross-coupling reactions to build more complex molecular architectures.
Identification of Novel Biological Targets and Mechanism-of-Action Paradigms
Furan-containing compounds are prevalent in medicinal chemistry and exhibit a vast array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects. ijabbr.comresearchgate.net Derivatives of furan carboxylic acids have been specifically investigated as potential therapeutics. For example, novel 2,5-dimethylfuran-3-carboxylic acid derivatives have been evaluated as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy. nih.gov Similarly, other furan derivatives have been designed as agonists for the NMDA receptor, which is involved in neurological processes. nih.gov
Future research on this compound should focus on:
Screening for Biological Activity: Systematically screening the compound and its derivatives against a wide range of biological targets, such as enzymes (e.g., kinases, proteases, dioxygenases) and receptors (e.g., GPCRs, ion channels).
Antimicrobial Potential: Evaluating its efficacy against various strains of bacteria and fungi, given that many furan derivatives show significant antimicrobial properties. ijabbr.comresearchgate.net
Mechanism-of-Action Studies: For any identified biological activity, detailed studies would be necessary to elucidate the precise molecular mechanism by which the compound exerts its effects. The difluoromethyl group can act as a bioisostere for other functional groups, potentially enabling unique interactions with biological targets. ontosight.ai
Development of Innovative Synthetic Methodologies and Industrial Applications
The industrial viability of any chemical compound depends on the development of efficient, scalable, and cost-effective synthetic routes. Currently, the synthesis of many fluorinated furan derivatives remains a specialized laboratory procedure. Future research should aim to develop robust methodologies for the large-scale production of this compound.
Key areas for development include:
Synthesis from Bio-based Feedstocks: Investigating synthetic pathways that start from readily available biomass-derived platform chemicals like furfural. researchgate.net Furfural can be oxidized to 2-furoic acid, which could potentially be a precursor in a carboxylation reaction to form a furan dicarboxylic acid scaffold. rsc.org
Novel Fluorination Techniques: Developing more efficient methods for introducing the difluoromethyl group onto the furan ring. This could involve late-stage fluorination of a pre-existing furan-3-carboxylic acid derivative or building the fluorinated ring from acyclic precursors.
Continuous Flow Synthesis: Adapting synthetic routes to continuous flow processes, which can offer advantages in terms of safety, efficiency, and scalability for industrial production.
Polymerization and Material Fabrication: Once a scalable synthesis is established, research can focus on optimizing the polymerization processes and fabricating advanced materials to fully realize its potential in applications like sustainable plastics and specialized electronic components.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2,5-furandicarboxylic acid (FDCA) |
| Polyethylene furandicarboxylate (PEF) |
| Polyethylene terephthalate (PET) |
| 2,5-dimethylfuran-3-carboxylic acid |
| Furfural |
Q & A
Basic: What are the optimal purification methods for synthesizing 5-(Difluoromethyl)furan-3-carboxylic acid with high purity?
Answer:
To achieve high purity, column chromatography using silica gel with a gradient elution system (e.g., hexane/ethyl acetate) is recommended. Post-purification, validate purity via HPLC (e.g., C18 column, 0.1% formic acid in water/acetonitrile mobile phase) with UV detection at 210–260 nm. Confirm the structure using -NMR and -NMR, cross-referencing with the InChI key (1S/C6H4F2O2/c7-6(8)5-1-4(2-9)3-10-5/h1-3,6H) for peak assignments .
Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?
Answer:
Discrepancies in NMR or mass spectrometry data may arise from tautomerism or residual solvents. Use deuterated DMSO or CDCl to stabilize the compound and reduce solvent interference. Employ high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 146.0915 for CHFO). Cross-validate with IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
Follow GHS hazard classifications:
- H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation).
Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Store at 2–8°C in airtight containers. For waste, segregate organic fractions and engage certified waste management services .
Advanced: How can the reactivity of the difluoromethyl group in furan-3-carboxylic acid derivatives be systematically studied under varying pH conditions?
Answer:
Design pH-controlled kinetic studies (e.g., 0.1 M phosphate buffers at pH 3–9). Monitor reaction progress via -NMR to track fluorine substituent behavior. Use LC-MS to identify intermediates and degradation products. Computational modeling (DFT) can predict transition states and reaction pathways, validated experimentally .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Answer:
- NMR : -NMR for furan protons (δ 6.5–7.5 ppm) and difluoromethyl group (δ 5.5–6.5 ppm as a triplet).
- IR : Confirm carbonyl (C=O) at ~1700 cm and C-F stretches (1000–1200 cm).
- HRMS : Match observed m/z to theoretical molecular weight (146.0915) with <2 ppm error .
Advanced: What strategies integrate computational chemistry with experimental data to predict solvent stability of this compound?
Answer:
Perform solvation free energy calculations (COSMO-RS or MD simulations) to assess stability in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene). Experimentally validate by incubating the compound in selected solvents (24–72 hrs) and analyzing degradation via HPLC. Correlate computational predictions with experimental half-life data .
Advanced: How can researchers analyze trace impurities in this compound batches using advanced chromatographic techniques?
Answer:
Employ UPLC-MS/MS with a BEH C18 column (1.7 µm particles) and a mobile phase of 0.1% ammonium formate in water/acetonitrile. Use MRM transitions specific to the compound (e.g., m/z 146→99 for quantification) and potential impurities (e.g., 3-furoic acid derivatives). Validate method sensitivity (LOQ < 0.1 µg/mL) .
Basic: What are the key environmental exposure controls when working with this compound?
Answer:
Use local exhaust ventilation and HEPA filters to limit airborne exposure. Monitor workplace air concentrations with PFAS-specific sorbent tubes and GC-MS analysis. Avoid water-reactive conditions to prevent hydrolysis .
Advanced: What mechanistic insights can be gained from studying the deoxygenation reactions of this compound derivatives?
Answer:
Investigate deoxygenation using trimethyl phosphite to generate carbene intermediates. Characterize intermediates via trapping experiments (e.g., with alkenes) and analyze using X-ray crystallography. Compare reactivity with non-fluorinated analogs to assess fluorine’s electronic effects .
Basic: How should researchers validate the stability of this compound during long-term storage?
Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze samples monthly via HPLC for degradation products (e.g., 3-furoic acid). Store under nitrogen atmosphere in amber glass vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
